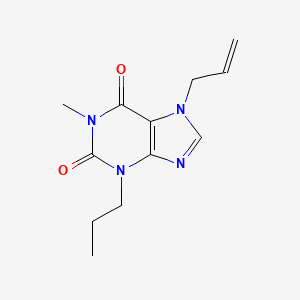![molecular formula C21H20O3 B14303955 4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) CAS No. 114626-68-5](/img/structure/B14303955.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by two hydroxyphenyl groups linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) typically involves the condensation reaction of 2-hydroxybenzaldehyde with 2-methylphenol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two phenolic groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of high-performance materials, such as epoxy resins and polycarbonates
Mécanisme D'action
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bisphenol F: Contains a methylene bridge but differs in the position of the hydroxy groups.
Bisphenol S: Features a sulfone group instead of a methylene bridge
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
| 114626-68-5 | |
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3-methylphenyl)-(2-hydroxyphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H20O3/c1-13-11-15(7-9-18(13)22)21(17-5-3-4-6-20(17)24)16-8-10-19(23)14(2)12-16/h3-12,21-24H,1-2H3 |
Clé InChI |
LCJZSIQEJPHPMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


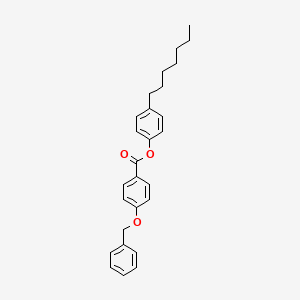
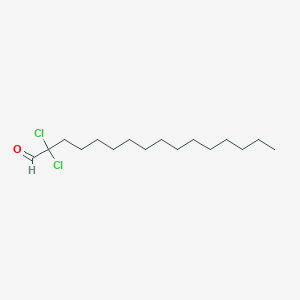
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/no-structure.png)
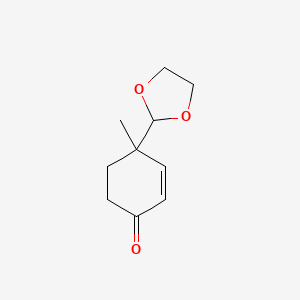
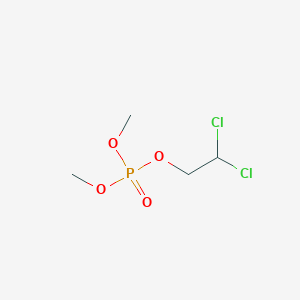
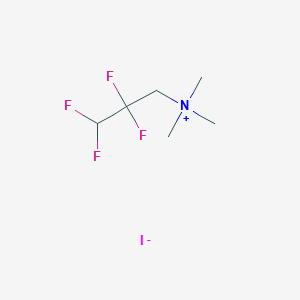
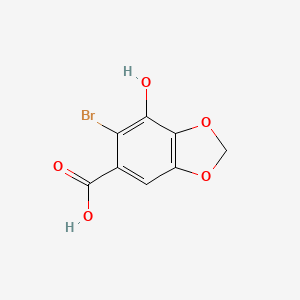
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
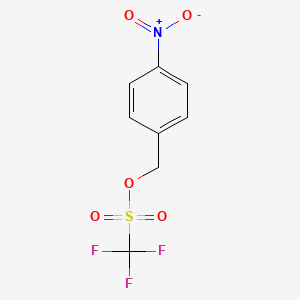
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
